molecular formula C12H18N4O2 B1400345 Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate CAS No. 1035271-70-5

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate

Cat. No. B1400345
M. Wt: 250.3 g/mol
InChI Key: BDERWKZTNWUIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate” is a chemical compound . It is part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of this compound is CHN . Its average mass is 283.496 Da and its monoisotopic mass is 283.298737 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesized compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Synthesis of α-Aminopyrrole Derivatives

A synthesis approach for methyl 5-aminopyrrole-3-carboxylates is developed from 4-methyleneisoxazol-3-ones, involving a series of reactions leading to the transformation into pyrrolo[1,2-a]pyrimidine-7-carboxylates. These compounds demonstrate reactivity as diazo compounds and carbenes, offering potential in various chemical syntheses (Galenko et al., 2019).

Formation of Pyrimido[4,5-e][1,4]diazepines

The paper describes a high-throughput method to synthesize several pyrimido[4,5-e][1,4]diazepines, starting from key intermediates 6-amino-5-(amino)methylpyrimidines. This process involves acylation and cyclization sequences and highlights the versatility of pyrimidine compounds in organic chemistry (Torre et al., 2016).

Ring Expansion and Transformation

The study explores the rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. This research provides insight into the reactivity and potential transformations of pyrimidine derivatives in synthetic chemistry (Bullock et al., 1972).

Cycloaddition Reactions

This paper discusses the use of 2H-Azirine-3-carboxylates in reactions with diazomethane, leading to the synthesis of new 4,5-dihydro-3H-pyrazole derivatives. The versatility of pyrimidine derivatives in cycloaddition reactions is highlighted, which is crucial in synthesizing complex organic compounds (Melo et al., 2003).

properties

IUPAC Name

methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-15-4-3-5-16(7-6-15)12-13-8-10(9-14-12)11(17)18-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERWKZTNWUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

A solution of methyl 2-chloropyrimidine-5-carboxylate (200 mg, 1.16 mmol) in dichloromethane (4.00 mL) was added to a stirred solution of 1-methyl-1,4-diazepane (0.144 mL, 1.16 mmol) and N-ethyl-N-propan-2-ylpropan-2-amine (0.902 mL, 5.22 mmol) in dichloromethane (4.00 mL) at 25° C. The resulting solution was stirred at ambient temperature for 18 h. The reaction mixture was evaporated to dryness and redissolved in MeOH (20 mL) and the crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate (274 mg, 94%) as a white solid. This was used directly with no further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.144 mL
Type
reactant
Reaction Step One
Quantity
0.902 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.